(2R,3R)-2-Methylpiperidin-3-OL

Description

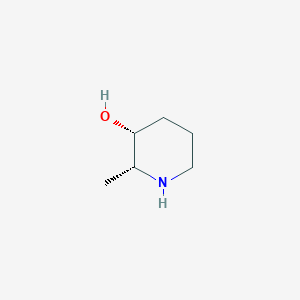

Structure

3D Structure

Properties

Molecular Formula |

C6H13NO |

|---|---|

Molecular Weight |

115.17 g/mol |

IUPAC Name |

(2R,3R)-2-methylpiperidin-3-ol |

InChI |

InChI=1S/C6H13NO/c1-5-6(8)3-2-4-7-5/h5-8H,2-4H2,1H3/t5-,6-/m1/s1 |

InChI Key |

YAMQDSQNPDUGGS-PHDIDXHHSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H](CCCN1)O |

Canonical SMILES |

CC1C(CCCN1)O |

Origin of Product |

United States |

Advanced Characterization and Stereochemical Assignment Methodologies for the Chemical Compound

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopy is fundamental to determining the chemical structure of (2R,3R)-2-Methylpiperidin-3-ol. By probing the interactions of the molecule with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide a complete picture of its atomic framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Diastereomeric and Enantiomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are employed to confirm the carbon skeleton and the relative configuration of the methyl and hydroxyl groups.

In ¹H NMR, the chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) of each proton signal are analyzed. The cis-relationship between the C2-methyl group and the C3-hydroxyl group in the (2R,3R) isomer influences the spatial orientation of the protons on the piperidine (B6355638) ring, leading to a characteristic set of signals that can distinguish it from its trans-diastereomers.

To determine enantiomeric purity or assign absolute configuration when a pure sample is unavailable, chiral derivatizing agents (CDAs) are often employed. These agents react with the hydroxyl or amine group of the piperidine to create a pair of diastereomers, which will exhibit distinct signals in the NMR spectrum, allowing for their quantification.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following data are representative and may vary based on solvent and experimental conditions. Specific experimental data for this compound is not widely available in published literature.)

| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| C2-H | ~2.8 - 3.0 | ~55 - 60 |

| C3-H | ~3.5 - 3.7 | ~68 - 72 |

| C4-Hax, C4-Heq | ~1.4 - 1.8 | ~25 - 30 |

| C5-Hax, C5-Heq | ~1.6 - 1.9 | ~24 - 28 |

| C6-Hax, C6-Heq | ~2.6 - 3.1 | ~45 - 50 |

| C2-CH₃ | ~1.1 - 1.3 (doublet) | ~15 - 20 |

| N-H | Variable (broad) | - |

Vibrational and Electronic Spectroscopy Applications (e.g., FT-IR, UV-Vis)

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its bonds. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, broadened by hydrogen bonding. Another significant, though weaker, band in the 3100-3500 cm⁻¹ range would correspond to the N-H stretch of the secondary amine. C-H stretching vibrations for the alkyl portions of the piperidine ring and methyl group typically appear in the 2850-3000 cm⁻¹ region. The C-O stretching vibration would be observed in the fingerprint region, around 1050-1150 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy is less informative for this compound, as it lacks significant chromophores that absorb light in the UV-Vis range. Therefore, it is primarily used to confirm the absence of UV-absorbing impurities.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching (broad) | ~3200 - 3600 |

| N-H (Amine) | Stretching | ~3100 - 3500 |

| C-H (Alkyl) | Stretching | ~2850 - 3000 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural fragments of the compound. For this compound (C₆H₁₃NO), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (115.18). High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

The fragmentation pattern is also a key identifier. Common fragmentation pathways for piperidine derivatives include alpha-cleavage adjacent to the nitrogen atom. For this compound, loss of the methyl group at C2 would result in a fragment ion at m/z 100. Cleavage of the bond between C2 and C3 could also occur, leading to other characteristic fragments.

X-ray Crystallography for Unambiguous Absolute Configuration Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid, providing unambiguous proof of both relative and absolute configuration. To perform this analysis, a suitable single crystal of this compound, or a salt or derivative thereof (e.g., the hydrochloride salt), must be grown.

The technique involves diffracting a beam of X-rays off the crystal. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise positions of each atom in the crystal lattice. For chiral molecules, anomalous dispersion techniques, often utilizing the Flack parameter, can be used to determine the absolute stereochemistry, confirming the (2R,3R) configuration without reference to other chiral compounds. While this method is definitive, obtaining crystals of sufficient quality can be a significant challenge.

Chromatographic Methods for Purity and Stereoisomer Ratio Assessment (e.g., Chiral HPLC)

Chromatographic techniques are essential for assessing the purity and determining the stereoisomeric ratio of this compound. High-Performance Liquid Chromatography (HPLC) is particularly powerful.

To separate the (2R,3R) enantiomer from its (2S,3S) counterpart, chiral HPLC is employed. This method uses a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus elute at different times. The ratio of the areas of the two resulting peaks in the chromatogram provides a precise measure of the enantiomeric excess (e.e.).

Alternatively, the racemic mixture can be derivatized with a chiral agent to form diastereomers, which can then be separated on a standard, achiral HPLC column. This indirect method is also effective for determining enantiomeric purity.

Computational and Theoretical Investigations of 2r,3r 2 Methylpiperidin 3 Ol

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods provide detailed insights into the electronic structure, which governs the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized geometry and conformational preferences of molecules. For (2R,3R)-2-Methylpiperidin-3-OL, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict the most stable three-dimensional structure.

The piperidine (B6355638) ring is known to adopt a chair conformation to minimize steric strain. In the case of the (2R,3R) stereoisomer, theoretical calculations can determine the relative energies of conformers where the methyl and hydroxyl groups are in either axial or equatorial positions. The most stable conformation is generally the one that minimizes unfavorable 1,3-diaxial interactions. For this specific isomer, the lowest energy conformation would be predicted to have both the C2-methyl group and the C3-hydroxyl group in equatorial positions. DFT calculations provide precise values for bond lengths, bond angles, and dihedral angles that characterize this geometry.

Table 1: Illustrative Optimized Geometrical Parameters for this compound from a Hypothetical DFT Calculation

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C2-C3 | 1.54 |

| C3-O | 1.43 | |

| C2-N1 | 1.47 | |

| C2-C(Methyl) | 1.53 | |

| Bond Angle (°) | C3-C2-N1 | 110.5 |

| O-C3-C2 | 109.8 | |

| C(Methyl)-C2-C3 | 111.2 | |

| Dihedral Angle (°) | H-N1-C2-H | -178.5 |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Frontier Molecular Orbital (FMO) theory is used to predict the reactivity of a molecule by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons.

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests high polarizability and reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the lone pair electrons of the nitrogen and oxygen atoms, making these sites susceptible to electrophilic attack. The LUMO would likely be distributed over the antibonding σ* orbitals of the C-N and C-O bonds.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | 1.8 |

Note: The data in this table is hypothetical and serves to illustrate the output of an FMO analysis.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic reactions. nih.gov The MEP map displays regions of varying electrostatic potential on the electron density surface of the molecule.

In an MEP map of this compound, distinct regions of charge would be visible. Regions of negative electrostatic potential (typically colored red or yellow) are associated with high electron density and are prone to electrophilic attack. These would be concentrated around the electronegative nitrogen and oxygen atoms due to their lone pairs of electrons. researchgate.net Conversely, regions of positive electrostatic potential (colored blue) indicate electron-deficient areas and are susceptible to nucleophilic attack. researchgate.net These positive regions would be found around the hydrogen atoms, particularly the acidic proton of the hydroxyl group and the proton on the nitrogen atom.

Natural Bond Orbital (NBO) analysis provides a detailed description of the Lewis-like bonding pattern within a molecule. wisc.edu It examines charge transfer, hyperconjugative interactions, and intramolecular bonding by transforming the calculated wave function into localized orbitals.

Molecular Dynamics Simulations and Conformational Landscape Exploration

While quantum chemical calculations identify energy minima, Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. nih.gov MD simulations are used to explore the conformational landscape of this compound by simulating the atomic motions based on a force field.

By placing the molecule in a simulated solvent environment (e.g., a box of water molecules), an MD simulation can track its trajectory over nanoseconds or longer. This allows for the observation of conformational changes, such as the chair-boat interconversion of the piperidine ring, rotations of the methyl and hydroxyl substituents, and the formation and breaking of intramolecular hydrogen bonds between the hydroxyl group and the nitrogen atom. The simulation can reveal the relative populations of different conformers at a given temperature and the energy barriers between them, providing a comprehensive understanding of the molecule's flexibility and preferred shapes in solution.

Mechanistic Studies of Reactions Involving this compound and its Derivatives

Computational methods are instrumental in elucidating the mechanisms of chemical reactions. For reactions involving this compound or its derivatives, DFT can be employed to map out the entire reaction pathway. nih.gov This involves calculating the geometries and energies of the reactants, products, and, most importantly, the transition states that connect them.

For instance, in an N-alkylation reaction, DFT could be used to model the approach of an alkyl halide to the nitrogen atom. The calculations would identify the transition state structure for the nucleophilic substitution, and the activation energy (the energy difference between the reactants and the transition state) could be determined. Similarly, for an O-acylation reaction at the hydroxyl group, the mechanism involving a tetrahedral intermediate could be modeled. By comparing the activation energies for different potential pathways, the most favorable reaction mechanism can be predicted. Such studies provide deep insights into the reactivity and selectivity observed in experimental settings. nih.gov

Transition State Modeling and Reaction Pathway Elucidation

Computational methods, particularly Density Functional Theory (DFT), are instrumental in modeling transition states and elucidating reaction pathways for reactions involving piperidine derivatives. These studies provide insights into the mechanistic details and electronic properties of intermediates and transition states. By calculating thermodynamic parameters such as Gibbs free energy and activation energy, the feasibility and efficiency of a reaction can be determined.

For instance, in the context of N-alkyl piperidines, DFT calculations have been employed to understand the selectivity of functionalization at the α-position of the ring. Analysis of transition states can reveal the lowest energy pathway, explaining observed experimental outcomes. Such studies have shown that the nature of the activating group and the reaction conditions can favor different transition states, leading to either kinetic or thermodynamic products.

Mechanistic studies on the synthesis of piperidines through copper-catalyzed intramolecular C-H amination have also benefited from computational analysis. A proposed catalytic cycle involving a Cu(I)/Cu(II) pathway has been investigated using DFT, providing a theoretical basis for the experimental observations. These computational investigations are crucial for optimizing reaction conditions and designing more efficient synthetic routes to substituted piperidines.

A hypothetical reaction involving this compound could be the N-alkylation or a reaction at the hydroxyl group. Transition state modeling for such a reaction would involve identifying the geometry of the highest energy point along the reaction coordinate. The data generated from such a model is presented in the interactive table below.

| Parameter | Value | Description |

| Activation Energy (kcal/mol) | 15-25 | The energy barrier that must be overcome for the reaction to occur. |

| Transition State Geometry | Trigonal bipyramidal at N | The arrangement of atoms at the point of maximum energy. |

| Imaginary Frequency (cm⁻¹) | -200 to -400 | A vibrational mode with a negative force constant, confirming a true transition state. |

This is a hypothetical data table for illustrative purposes, as specific computational data for this compound is not available.

Understanding Conformational Effects on Reactivity and Selectivity

The three-dimensional structure of a molecule, its conformation, plays a pivotal role in its reactivity and the stereoselectivity of its reactions. For substituted piperidines like this compound, the chair conformation is generally the most stable. However, the substituents on the ring can influence the equilibrium between different chair and boat conformations.

Computational studies, often using molecular mechanics or higher-level quantum mechanical methods, can predict the relative energies of different conformers and the energy barriers for interconversion. For 2-substituted piperazines, a related class of compounds, it has been shown that the axial conformation can be preferred and even stabilized by intramolecular hydrogen bonding. This has significant implications for how the molecule interacts with other reagents or biological targets.

In the case of this compound, the cis relationship between the methyl and hydroxyl groups would lead to specific conformational preferences. The molecule can exist in two primary chair conformations, and computational analysis can determine which is more stable. This information is critical for predicting the outcome of stereoselective reactions. For example, if a reaction proceeds through a specific conformation, the distribution of products will be dictated by the relative population of that conformer.

The ultrafast conformational dynamics of N-methyl piperidine have been studied using time-resolved Rydberg fingerprint spectroscopy, revealing coherent oscillatory motions between chair and twist structures upon electronic excitation. This highlights the dynamic nature of the piperidine ring and how its conformation can change on very short timescales, influencing its reactivity.

The table below illustrates how different conformers of a substituted piperidine could have varying energies, which in turn affects their population at equilibrium.

| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) | Key Feature |

| Chair (eq-Me, eq-OH) | 0.0 | ~70 | Both substituents are in the more stable equatorial position. |

| Chair (ax-Me, ax-OH) | 2.5 | ~5 | Both substituents are in the less stable axial position. |

| Twist-Boat | 5.0 | <1 | A higher energy, flexible conformation. |

This is a hypothetical data table for illustrative purposes, as specific computational data for this compound is not available.

2r,3r 2 Methylpiperidin 3 Ol As a Versatile Chiral Building Block in Advanced Chemical Synthesis

Integration into Complex Heterocyclic Scaffolds and Chemical Architectures

One prominent example of its core structure's integration into pharmaceutically relevant scaffolds is seen in the development of prolyl-tRNA synthetase (PRS) inhibitors. Although a different stereoisomer, the (2R,3S)-2-propylpiperidin-3-ol core is used to synthesize complex molecules like (2R,3S)-2-(3-(4,5-dichloro-1H-benzo[d]imidazol-1-yl)propyl)piperidin-3-ol google.com. In this architecture, the piperidine (B6355638) ring serves as a robust anchor, linking a substituted benzimidazole moiety via a propyl chain attached at the C2 position. The hydroxyl group at C3 remains a key interaction point or a site for further modification. Such compounds are explored for their potential as anti-fibrotic, anti-inflammatory, and anti-cancer agents, highlighting the value of the 2-substituted-piperidin-3-ol scaffold in creating sophisticated molecules with therapeutic potential google.com. The specific (2R,3R) configuration provides a distinct spatial arrangement of substituents, enabling chemists to systematically explore the stereochemical requirements for optimal target binding.

Role in the Total Synthesis of Complex Natural Products and Synthetic Analogues

The 2,3-disubstituted piperidinol motif is a recurring feature in a variety of alkaloids, many of which possess significant pharmacological properties. Chiral building blocks containing this core structure are therefore instrumental in the enantioselective total synthesis of these natural products. The synthesis of 3-piperidinol alkaloids, such as those isolated from the plants of the Cassia and Prosopis genera, demonstrates the utility of this structural unit portico.org.

Key examples include the synthesis of (+)-prosafrinine, (-)-iso-6-cassine, (-)-prosophylline, and (-)-prosopinine nih.gov. The synthetic strategies for these alkaloids often rely on the stereocontrolled construction of the 2,6-disubstituted 3-hydroxypiperidine core. By starting with a related chiral 2-piperidone building block, chemists can elaborate the structure, introducing the necessary side chains and establishing the correct relative and absolute stereochemistry. For instance, the synthesis of (-)-iso-6-cassine and (+)-prosafrinine utilizes diastereomeric 2,6-disubstituted 3-piperidinol intermediates that are assembled in a highly stereocontrolled manner nih.gov. These syntheses underscore the strategic importance of having access to enantiopure piperidinol building blocks for the efficient and stereoselective construction of complex natural product targets.

| Natural Product | Key Structural Motif | Precursor Type |

| (+)-Prosafrinine | 2,6-disubstituted 3-piperidinol | Chiral 2-piperidone |

| (-)-Iso-6-cassine | 2,6-disubstituted 3-piperidinol | Chiral 2-piperidone |

| (-)-Prosophylline | 2,6-disubstituted 3-piperidinol | Chiral 2-piperidone |

| (-)-Prosopinine | 2,6-disubstituted 3-piperidinol | Chiral 2-piperidone |

Derivatization and Functionalization Strategies for Expanding Chemical Space

The synthetic versatility of (2R,3R)-2-Methylpiperidin-3-OL is greatly enhanced by the ability to selectively modify its nitrogen and oxygen functionalities, as well as the carbon framework of the ring itself. These derivatizations allow for the systematic exploration of chemical space in drug discovery programs.

The secondary amine of the piperidine ring is a primary site for functionalization. It can be readily acylated, alkylated, or arylated to introduce a wide range of substituents. In multi-step syntheses, the nitrogen is often protected to prevent unwanted side reactions. The choice of protecting group is critical, as it can influence the reactivity and stereoselectivity of subsequent transformations, particularly in C-H functionalization reactions nih.gov.

Common N-protecting groups include tert-butoxycarbonyl (Boc) and various sulfonyl groups like benzenesulfonyl (Bs) or p-toluenesulfonyl (Ts). The N-Boc group, for example, is widely used due to its stability and ease of removal under acidic conditions. Kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines has been achieved using a chiral base, demonstrating how the N-protecting group is integral to stereoselective transformations acs.org.

| Protecting Group | Abbreviation | Common Reagent | Cleavage Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong Acid (e.g., TFA) |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Hydrogenolysis (H₂, Pd/C) |

| Benzenesulfonyl | Bs | Benzenesulfonyl chloride | Reductive methods |

| Nosyl | Ns | 2-Nitrobenzenesulfonyl chloride | Thiolate nucleophiles |

| Brosyl | Bs | 4-Bromobenzenesulfonyl chloride | Reductive methods |

The hydroxyl group at the C3 position offers another handle for diversification. It can undergo standard alcohol reactions such as O-alkylation to form ethers, esterification to form esters, or oxidation to the corresponding ketone, (2R)-2-methylpiperidin-3-one. These transformations are crucial for modulating properties like polarity, hydrogen bonding capacity, and metabolic stability. For example, converting the hydroxyl group to an ether or ester can serve as a strategy to create prodrugs or to fine-tune ligand-receptor interactions.

Direct functionalization of the piperidine ring's C-H bonds represents a powerful and atom-economical strategy for introducing complexity. Modern catalytic methods have enabled the site-selective modification of otherwise unreactive C-H bonds sigmaaldrich.com. The regioselectivity of these reactions can often be controlled by the choice of catalyst and the nature of the N-protecting group nih.gov.

For instance, rhodium-catalyzed C-H insertion reactions of donor/acceptor carbenes have been used to functionalize the piperidine ring at the C2, C3, or C4 positions to generate analogues of methylphenidate. The outcome is highly dependent on the catalyst and the steric and electronic properties of the N-substituent.

C2-Functionalization : Achieved with N-Boc-piperidine using a Rh₂(R-TCPTAD)₄ catalyst or with N-brosyl-piperidine using Rh₂(R-TPPTTL)₄ nih.gov. The C2 position is electronically favored due to stabilization of the transition state by the nitrogen atom.

C4-Functionalization : Accomplished using N-α-oxoarylacetyl-piperidines with a Rh₂(S-2-Cl-5-BrTPCP)₄ catalyst nih.gov.

α-Functionalization : A robust platform for the late-stage, endo-selective α-functionalization of N-alkyl piperidines has been developed via the formation of N-oxide intermediates, followed by iminium ion formation and nucleophilic addition nih.gov.

These methods provide direct access to substituted piperidines that would be challenging to synthesize through traditional ring-construction approaches, thereby streamlining the synthesis of diverse compound libraries.

| Position | N-Substituent | Catalyst | Result |

| C2 | N-Boc | Rh₂(R-TCPTAD)₄ | Arylacetate addition nih.gov |

| C2 | N-Bs | Rh₂(R-TPPTTL)₄ | Highly diastereoselective arylacetate addition nih.gov |

| C4 | N-α-oxoarylacetyl | Rh₂(S-2-Cl-5-BrTPCP)₄ | Arylacetate addition nih.gov |

| α (endo) | N-Alkyl | (via N-oxide) | Alkylation, Heteroarylation, Trifluoromethylation nih.gov |

Application in Catalysis and Chiral Ligand Development

The chiral 1,2-amino alcohol motif present in this compound is a common structural feature in successful chiral ligands and catalysts for asymmetric synthesis. The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a catalytic transformation.

While direct applications of this compound as a ligand are not extensively documented, analogous structures have proven effective. For example, a chiral 3,3′-dimethyl-(2,2′-bipyridine)-diol ligand, which features a similar chiral diol motif on a bipyridine scaffold, has been synthesized and successfully applied in Fe(II)-catalyzed asymmetric Mukaiyama aldol and thia-Michael reactions rsc.org. The synthesis of this ligand involved an O₂-mediated oxidative homocoupling of a chiral pyridine N-oxide as the key step rsc.org. This demonstrates the potential of the vicinal amino/hydroxyl arrangement within a heterocyclic framework to serve as an effective scaffold for chiral ligands. The defined stereochemistry and conformational rigidity of the piperidine ring in this compound make it an attractive candidate for development into a new class of chiral ligands for a variety of asymmetric transformations.

Future Perspectives and Emerging Research Directions

Development of Novel and More Efficient Stereoselective Synthetic Methodologies

The precise control over the stereochemistry of the 2-methyl and 3-hydroxyl groups in (2R,3R)-2-Methylpiperidin-3-OL is paramount for its biological activity. While classical synthetic routes exist, future research is geared towards developing more efficient, scalable, and stereoselective methodologies.

One promising avenue is the use of asymmetric catalysis . Recent advancements in transition-metal catalysis, particularly with rhodium and copper complexes, have shown great potential in the asymmetric synthesis of 2,3-disubstituted piperidines. nih.gov These methods often utilize chiral ligands to induce high levels of diastereo- and enantioselectivity in cyclization reactions. For instance, the asymmetric cyclizative aminoboration of hydroxylamine esters has emerged as a powerful tool for constructing chiral 2,3-cis-disubstituted piperidines with excellent stereocontrol. nih.gov

Another area of active research is the application of organocatalysis . Chiral organocatalysts can facilitate various transformations, including asymmetric Mannich and Michael reactions, to construct the piperidine (B6355638) ring with defined stereocenters. These metal-free approaches offer advantages in terms of reduced toxicity and environmental impact.

Furthermore, biocatalysis presents a green and highly selective alternative for synthesizing chiral amino alcohols. nih.govnih.govfrontiersin.org Engineered enzymes, such as transaminases and ketoreductases, can be employed to resolve racemic mixtures or perform asymmetric transformations with high precision. mdpi.com For example, the baker's yeast reduction of a corresponding β-keto ester precursor has been shown to produce a related (2R, 3S)-3-hydroxy-piperidine-2-carboxylate with high diastereomeric and enantiomeric excess, demonstrating the potential of biocatalytic reduction for establishing the desired stereochemistry. nottingham.ac.uk

| Synthetic Strategy | Key Features | Potential Application for this compound |

| Asymmetric Transition-Metal Catalysis | High efficiency, excellent stereocontrol, broad substrate scope. | Rh- or Cu-catalyzed asymmetric cyclization of acyclic precursors. |

| Organocatalysis | Metal-free, environmentally benign, mild reaction conditions. | Asymmetric Mannich or Michael reactions to form the piperidine ring. |

| Biocatalysis | High stereoselectivity, green reaction conditions, use of renewable resources. | Enzymatic resolution of a racemic mixture or asymmetric reduction of a ketone precursor. mdpi.com |

| Substrate-Controlled Diastereoselective Synthesis | Utilization of existing stereocenters to direct the formation of new ones. | Cyclization of a chiral amino alcohol precursor derived from the chiral pool. |

Exploration of Undiscovered Chemical Transformations Involving the Piperidinol Scaffold

The functional groups of this compound—the secondary amine, the hydroxyl group, and the chiral centers—offer multiple points for diversification and the exploration of novel chemical transformations. Future research will likely focus on uncovering new reactions that can selectively modify this scaffold to generate libraries of complex molecules for biological screening.

The development of C-H activation methodologies for the piperidine ring would be a significant breakthrough. This would allow for the direct introduction of functional groups at various positions on the ring, bypassing the need for pre-functionalized starting materials. While challenging, the selective functionalization of C-H bonds would open up new avenues for creating diverse analogs of this compound.

Furthermore, the vicinal amino alcohol motif in this compound is a versatile precursor for various transformations. nih.govrsc.orgresearchgate.net It can be converted into oxazolidinones, which can serve as chiral auxiliaries or undergo further reactions. The hydroxyl group can be activated and displaced by a variety of nucleophiles to introduce new functionalities with inversion or retention of stereochemistry. The development of novel ring-opening and ring-closing strategies involving this motif could lead to the synthesis of unique bicyclic and spirocyclic piperidine derivatives. whiterose.ac.uk

The exploration of multicomponent reactions (MCRs) involving the piperidinol scaffold is another promising area. MCRs allow for the rapid assembly of complex molecules from simple starting materials in a single step, which is highly desirable for generating chemical diversity. Designing novel MCRs that incorporate this compound or its precursors could lead to the discovery of new bioactive compounds.

Advanced Computational Modeling for Rational Design in Piperidinol Chemistry

Computational modeling is becoming an indispensable tool in modern chemical research, enabling the rational design of synthetic routes and the prediction of molecular properties. rsc.org For this compound, advanced computational methods can provide valuable insights into its conformational preferences, reactivity, and interactions with biological targets.

Quantum mechanics (QM) calculations, such as Density Functional Theory (DFT), can be used to study the conformational landscape of the molecule and identify the most stable conformers. uliege.be This information is crucial for understanding its reactivity and for designing stereoselective reactions. DFT can also be used to model transition states of potential reactions, providing insights into reaction mechanisms and helping to predict the stereochemical outcome.

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound and its derivatives in different environments, such as in solution or bound to a protein. mdpi.comyoutube.com These simulations can provide information about the flexibility of the molecule and its interactions with solvent molecules or amino acid residues in a binding site. This is particularly important for understanding its pharmacokinetic properties and for designing derivatives with improved binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) studies can be used to develop models that correlate the structural features of piperidinol derivatives with their biological activity. mdpi.comnih.govresearchgate.netnih.govresearchgate.net These models can then be used to predict the activity of new, untested compounds, thereby guiding the design of more potent and selective drug candidates. The development of novel chirality descriptors will be crucial for building accurate QSAR models for chiral molecules like this compound. mdpi.com

| Computational Method | Application in Piperidinol Chemistry |

| Density Functional Theory (DFT) | Conformational analysis, transition state modeling, prediction of reactivity and stereoselectivity. |

| Molecular Dynamics (MD) Simulations | Study of dynamic behavior, protein-ligand interactions, and solvation effects. mdpi.comyoutube.com |

| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models for biological activity, guiding rational drug design. mdpi.comnih.govresearchgate.netnih.govresearchgate.net |

| Virtual Screening | In silico screening of large compound libraries to identify potential binders to a biological target. |

Sustainable Synthesis and Process Intensification for Chiral Piperidinols

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals. researchgate.net For this compound, future research will focus on developing more sustainable and environmentally friendly synthetic processes.

As mentioned earlier, biocatalysis offers a green alternative to traditional chemical synthesis. mdpi.com The use of enzymes can reduce the need for hazardous reagents and solvents and can often be performed under milder reaction conditions. The development of robust and reusable immobilized enzymes will be key to the industrial application of biocatalytic processes for chiral piperidinol synthesis. nih.gov

Flow chemistry is another emerging technology that can contribute to the sustainable production of chiral molecules. uliege.beresearchgate.netacs.orgresearchgate.net Continuous flow reactors offer several advantages over batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation and process intensification. uliege.be The development of continuous flow processes for the synthesis of this compound could lead to more efficient and scalable manufacturing.

The concept of process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. For chiral piperidinols, this could involve the integration of reaction and separation steps, the use of membrane reactors to overcome equilibrium limitations in enzymatic reactions, and the development of telescoped reaction sequences that minimize the need for intermediate purification steps. nih.gov

| Sustainability Approach | Key Benefits | Relevance to this compound |

| Biocatalysis | High selectivity, mild conditions, reduced waste. | Enzymatic resolution or asymmetric synthesis of the chiral amino alcohol. mdpi.com |

| Flow Chemistry | Improved efficiency, safety, and scalability. | Continuous manufacturing of the target compound and its intermediates. uliege.beresearchgate.netacs.orgresearchgate.net |

| Process Intensification | Smaller footprint, lower energy consumption, reduced cost. | Integrated reaction and separation systems, telescoped syntheses. nih.gov |

| Use of Renewable Feedstocks | Reduced reliance on fossil fuels, improved sustainability. | Synthesis from bio-based starting materials. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.